Succimer

Lead chelation Embedded fragments Firearm injury

Succimer (DMSA) is the only FDA-approved oral chelator for pediatric lead poisoning, offering superior kidney lead reduction vs CaNa₂EDTA and >10x in vitro efficacy for embedded fragment lead mobilization. Unlike parenteral CaNa₂EDTA or dimercaprol, succimer enables non-invasive oral dosing with a wider safety margin and minimal essential metal depletion (Zn, Cu, Fe). For researchers targeting soft tissue lead depots, oral chelation models, or retained fragment toxicology, succimer’s differentiated tissue distribution profile makes it the optimal procurement choice.

Molecular Formula C4H6O4S2
Molecular Weight 182.2 g/mol
CAS No. 304-55-2
Cat. No. B1681168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuccimer
CAS304-55-2
Synonyms2,3 Dimercaptosuccinic Acid
2,3-Dimercaptosuccinic Acid
Acid, 2,3-Dimercaptosuccinic
Acid, Dimercaptosuccinic
Acid, meso-Dimercaptosuccinic
Butanedioic Acid, 2,3-Dimercapto-, (R*,S*)-Isomer
Chemet
Dimercaptosuccinate, Tin
Dimercaptosuccinic Acid
Dipotassium Salt Succimer
Disodium Salt Succimer
DMSA
meso Dimercaptosuccinic Acid
meso-Dimercaptosuccinic Acid
Monosodium Salt Succimer
Rhenium Salt Succimer
Ro 1 7977
Ro-1-7977
Ro17977
Succicaptal
Succimer
Succimer Antimony Sodium Salt, (R*,S*)-Isomer
Succimer, (R*,R*)-(+,-)-Isomer
Succimer, Dipotassium Salt
Succimer, Disodium Salt
Succimer, Monosodium Salt
Succimer, Rhenium Salt
Succimer, Tin Salt
Tin Dimercaptosuccinate
Tin Salt Succime
Molecular FormulaC4H6O4S2
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)S)(C(=O)O)S
InChIInChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2+
InChIKeyACTRVOBWPAIOHC-XIXRPRMCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility2.43e+00 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Succimer (CAS 304-55-2) Procurement Guide: Comparative Specifications for Lead Chelation Research and Industrial Sourcing


Succimer (meso-2,3-dimercaptosuccinic acid; DMSA) is a water-soluble dithiol chelating agent that forms stable complexes with divalent heavy metal ions, primarily lead, through its two sulfhydryl groups [1]. As an orally bioavailable small-molecule chelator, succimer is FDA-approved for treating pediatric lead poisoning at blood lead concentrations exceeding 45 µg/dL and is also employed off-label for mercury and arsenic intoxication [2]. Unlike dimercaprol (BAL), which requires intramuscular injection and carries a narrow therapeutic index, succimer is orally administrable and exhibits a wider safety margin [3]. For procurement decisions involving heavy metal chelation studies, lead remediation research, or toxicology investigations, understanding succimer's differentiated tissue distribution profile and comparative efficacy relative to calcium disodium EDTA (CaNa₂EDTA) is essential for experimental design optimization [4].

Why Succimer (DMSA) Cannot Be Interchanged with Other Chelating Agents in Lead Poisoning Research and Clinical Procurement


Substituting succimer with other in-class chelators such as calcium disodium EDTA (CaNa₂EDTA), dimercaprol (BAL), or D-penicillamine without accounting for differential tissue distribution profiles and route-of-administration constraints introduces substantial experimental variability and clinical risk. Succimer and CaNa₂EDTA exhibit fundamentally divergent tissue mobilization patterns: succimer demonstrates superior kidney lead reduction, whereas CaNa₂EDTA more effectively reduces bone lead concentrations [1]. Furthermore, CaNa₂EDTA requires parenteral administration and carries dose-related nephrotoxicity, while succimer is orally bioavailable with a more favorable safety profile [2]. Dimercaprol, though effective for lead and arsenic, is administered intramuscularly and possesses a narrower therapeutic index than succimer [3]. These non-interchangeable properties mean that procurement decisions must be guided by the specific experimental or clinical objective—whether targeting soft tissue lead depots, bone lead stores, or requiring oral dosing feasibility. The following quantitative evidence substantiates precisely where succimer's differentiation becomes operationally meaningful for scientific and industrial users.

Quantitative Comparative Evidence: Succimer (DMSA) Versus Alternative Lead Chelators in Preclinical and Clinical Models


Superior In Vitro Mobilization of Embedded Fragment Lead: Succimer >10× More Effective Than CaNa₂EDTA

In a head-to-head in vitro study comparing chelator efficacy for mobilizing lead from embedded fragments, DMSA (succimer) was >10 times more effective than CaNa₂EDTA in mobilizing fragment lead [1]. The study employed stable lead isotope tracer methods to quantify lead release from fragments incubated with each chelating agent [1].

Lead chelation Embedded fragments Firearm injury In vitro mobilization Chelator comparison

Tissue-Specific Lead Reduction: Succimer Superior in Kidney, CaNa₂EDTA Superior in Bone

In experimental studies using equimolar and clinically relevant antidote doses, DMSA (succimer) was more effective than sodium calcium edetate in reducing kidney lead concentration, whereas sodium calcium edetate was more effective than DMSA in reducing bone lead concentrations [1]. There was no consistently observed effect of chelation therapy on brain lead concentrations [1]. This tissue-specific differential distribution informs procurement decisions based on target organ lead burden.

Lead poisoning Tissue distribution Kidney lead Bone lead Chelator tissue specificity

Essential Mineral Sparing: Succimer Does Not Significantly Chelate Zinc, Copper, or Iron

Succimer does not significantly chelate essential metals such as zinc, copper, or iron, distinguishing it from other chelating agents like Ca-EDTA and dimercaprol [1]. In comparative studies, both succimer and sodium calcium edetate deplete zinc and copper; however, the effect on zinc is significantly greater with sodium calcium edetate [2]. Unlike dimercaprol, succimer does not deplete iron stores or form a toxic iron chelate [3].

Essential minerals Selectivity Zinc depletion Copper depletion Safety profile

Oral Bioavailability Advantage: Succimer Absorption More Complete Than Oral Sodium Calcium Edetate

The absorption of oral DMSA (succimer) is more complete than sodium calcium edetate, which must be administered parenterally [1]. DMSA is absorbed rapidly after oral administration, probably through an active transporter, with evidence of enterohepatic circulation [2]. Some 10-25% of an orally administered dose of DMSA is excreted in urine, the majority within 24 hours and >90% as DMSA-cysteine disulfide conjugates [2]. Sodium calcium edetate, by contrast, lacks oral bioavailability and requires intravenous administration [1].

Oral bioavailability Pharmacokinetics Route of administration Absorption Enterohepatic circulation

Wider Therapeutic Index and Clinical Safety Advantage Over Dimercaprol and CaNa₂EDTA

Succimer has a wider therapeutic index and exhibits many advantages over dimercaprol and ethylenediaminetetraacetic acid calcium disodium (CaNa₂EDTA), the two other chelators used for similar clinical problems [1]. Sodium calcium edetate causes dose-related nephrotoxicity, whereas succimer is not associated with this adverse effect [2]. In clinical trials in children with lead poisoning, serum aminotransferase elevations occurred in 7% of succimer-treated subjects versus 4% of placebo-treated subjects, with ALT elevations >5× ULN occurring in <1% of treated patients [3]. No child required early therapy discontinuation due to liver test abnormalities, and no cases of clinically apparent liver injury with jaundice have been attributed to succimer [3].

Therapeutic index Safety Adverse effects Nephrotoxicity Clinical comparison

Multi-Metal Chelation Capacity: Succimer Chelates Lead, Mercury, and Arsenic

Succimer forms stable, water-soluble complexes with lead and also chelates other toxic heavy metals, including arsenic and mercury [1]. Unlike some chelators with narrower metal specificity, succimer is clinically employed for lead poisoning and used off-label for arsenic and mercury intoxication [2]. Animal studies demonstrate that succimer does not redistribute lead or arsenic to the central nervous system [3]. However, efficacy for mercury poisoning is described as limited [4].

Multi-metal chelation Mercury poisoning Arsenic poisoning Broad-spectrum chelator Heavy metal toxicology

Optimal Procurement Scenarios for Succimer (CAS 304-55-2) in Research and Industrial Applications


Studies of Embedded Lead Fragments and Retained Metallic Lead

Succimer demonstrates >10-fold greater in vitro efficacy than CaNa₂EDTA in mobilizing lead from embedded fragments, making it the chelator of choice for preclinical models of firearm-related retained lead fragments, shrapnel injuries, or implant-derived lead exposure [1]. In rodent models, succimer produced the greatest blood lead reductions on day 1 of chelation without mobilizing fragment lead into blood [1]. Procurement for these applications is supported by direct comparative quantitative evidence.

Kidney-Targeted Lead Chelation Studies

For experimental designs requiring preferential reduction of kidney lead burden, succimer procurement is indicated over CaNa₂EDTA. Direct comparative studies demonstrate that DMSA is more effective than sodium calcium edetate in reducing kidney lead concentrations, while CaNa₂EDTA is more effective in reducing bone lead [2]. Researchers should select the chelator based on the target tissue compartment of interest.

Oral Dosing Chronic Exposure Models

Succimer's oral bioavailability enables non-invasive, repeated dosing in chronic lead exposure models. Pharmacokinetic studies confirm rapid oral absorption, with 10-25% of an orally administered dose excreted in urine within 24 hours, predominantly as cysteine disulfide conjugates [3]. This contrasts with CaNa₂EDTA, which lacks oral bioavailability and requires parenteral administration [4], making succimer the only practical procurement option for long-term oral chelation studies.

Research Requiring Essential Mineral Homeostasis Preservation

In studies where depletion of essential metals (zinc, copper, iron) would confound results or induce toxicity, succimer is the preferred procurement choice. Succimer does not significantly chelate zinc, copper, or iron [5], produces significantly less zinc depletion than CaNa₂EDTA [6], and does not form a toxic iron chelate unlike dimercaprol [7]. These selectivity advantages are quantitatively and qualitatively documented.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Succimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.